molecular formula C13H13FN2O2 B10956246 N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10956246
M. Wt: 248.25 g/mol
InChI Key: SKDNISIXWFRUBQ-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a carboxamide group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Introduction of the Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions using reagents such as fluorine gas or methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the isoxazole ring and a suitable amine.

Industrial Production Methods

Industrial production of N-(4-Fluoro-2-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(4-Fluoro-2-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(4-methylphenyl)acetamide
  • N-(4-Fluoro-2-methylphenyl)cyclopentanecarboxamide
  • 2-Fluoro-4-methylphenol

Uniqueness

N-(4-Fluoro-2-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide is unique due to the presence of both fluorine and methyl groups on the phenyl ring, as well as the isoxazolecarboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H13FN2O2/c1-7-6-10(14)4-5-11(7)15-13(17)12-8(2)9(3)18-16-12/h4-6H,1-3H3,(H,15,17)

InChI Key

SKDNISIXWFRUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NOC(=C2C)C

Origin of Product

United States

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